molecular formula C21H15Cl2NO B11138487 (2E)-N-(biphenyl-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-(biphenyl-4-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B11138487
M. Wt: 368.3 g/mol
InChI Key: JLXRDECTTZISEH-UKTHLTGXSA-N
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Description

(2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl group and a dichlorophenyl group connected through a prop-2-enamide linkage, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE typically involves the reaction between biphenyl-4-carbaldehyde and 2,4-dichloroacetophenone. The reaction is carried out in methanol with the addition of a 30% potassium hydroxide solution at low temperatures (278 K). The mixture is then brought to room temperature and stirred for several hours. The resulting solid is filtered, washed, dried, and recrystallized from acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{[1,1’-BIPHENYL]-4-YL}-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDE is unique due to its combination of biphenyl and dichlorophenyl groups connected through a prop-2-enamide linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H15Cl2NO

Molecular Weight

368.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(4-phenylphenyl)prop-2-enamide

InChI

InChI=1S/C21H15Cl2NO/c22-18-10-6-17(20(23)14-18)9-13-21(25)24-19-11-7-16(8-12-19)15-4-2-1-3-5-15/h1-14H,(H,24,25)/b13-9+

InChI Key

JLXRDECTTZISEH-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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